molecular formula C12H11NO3 B6321866 Methyl 3-methoxyquinoline-6-carboxylate CAS No. 1051316-27-8

Methyl 3-methoxyquinoline-6-carboxylate

Cat. No.: B6321866
CAS No.: 1051316-27-8
M. Wt: 217.22 g/mol
InChI Key: CABYDSPEGGDTAN-UHFFFAOYSA-N
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Description

Methyl 3-methoxyquinoline-6-carboxylate (CAS 1051316-27-8) is a high-purity quinoline carboxylic acid ester derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound serves as a valuable synthetic intermediate or building block for the development of more complex molecules . Quinoline derivatives are a prominent class of synthetic compounds studied extensively for their broad-spectrum biological activities, particularly as antibacterial agents . The specific positioning of the methoxy and ester functional groups on the quinoline core in this compound allows researchers to explore structure-activity relationships, as substitutions at key positions like C-3 are known to critically influence biological potency and physicochemical properties . This chemical is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-6-9-5-8(12(14)16-2)3-4-11(9)13-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABYDSPEGGDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methoxyquinoline 6 Carboxylate and Analogues

Established Synthetic Pathways for the Quinoline (B57606) Core

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. These methods generally involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Classical methods for quinoline synthesis often involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. These strategies are broadly categorized based on the bond-forming disconnections.

The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

Several modifications of the Pfitzinger reaction have been developed to expand its scope and improve its efficiency. researchgate.net For instance, the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org Another modification allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process mediated by TMSCl, which facilitates both esterification and cyclization under mild conditions. thieme-connect.com The reaction of isatins with N,N-dimethylenaminones has also been shown to produce highly functionalized quinoline-4-carboxylic acids or esters. thieme-connect.com

The choice of reactants and conditions in the Pfitzinger reaction can be influenced by steric hindrance, which may affect the yield and course of the reaction. Despite this limitation, the Pfitzinger reaction remains a versatile tool for accessing a wide range of substituted quinoline-4-carboxylic acids, which are valuable precursors for further synthetic transformations. researchgate.netui.ac.id

Table 1: Examples of Pfitzinger Reaction Modifications and Applications

ReactantsReagents/ConditionsProduct TypeReference
Isatin, Carbonyl CompoundBaseQuinoline-4-carboxylic acid wikipedia.org
N-Acyl IsatinBase2-Hydroxy-quinoline-4-carboxylic acid wikipedia.orgresearchgate.net
Isatin, N,N-DimethylenaminoneTMSCl, Alcohol or WaterQuinoline-4-carboxylic ester or acid thieme-connect.com
5-Substituted Isatins, 4'-BromopropiophenoneNot specified2-(4-bromophenyl)-quinoline-4-carboxylic acids nih.gov

Annulation reactions provide a powerful and convergent approach to the synthesis of quinolines by combining multiple components in a single pot. These strategies are classified based on the number of atoms each reactant contributes to the final ring system.

Recent advancements have highlighted various annulation strategies, including [4+2] annulations, which are among the most common. nih.gov The Friedländer and Pfitzinger reactions can be considered types of [4+2] annulations. nih.gov Other notable [4+2] strategies involve the reaction of 2-azidobenzaldehydes with various partners. nih.gov

More complex and less common are annulation strategies such as [3+1+1+1] cyclizations. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been reported to yield 3-arylquinolines. organic-chemistry.org In this reaction, the arylamine provides two carbon atoms and the nitrogen atom, the arylaldehyde contributes one carbon atom, and DMSO provides two non-adjacent methine groups. organic-chemistry.org Another example is the Cu(II)-catalyzed [3+1+1+1] cyclization of 1,3-diketones and 2-naphthols using N,N-dimethylethanolamine as a dual carbon synthon to form 2H-chromenes, showcasing the versatility of this type of annulation. researchgate.net

A [2+1+3] type cyclization has also been reported, although it is less common for quinoline synthesis. One example involves the catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles, proceeding through an intermediate [2+3]-cycloadduct. rsc.org

These annulation strategies offer efficient routes to highly substituted quinolines from simple and readily available starting materials. organic-chemistry.orgmdpi.comnih.gov

Once the quinoline core is formed, functional group interconversions are employed to introduce or modify substituents, leading to the desired target molecule.

Direct C-H alkylation of quinolines and their N-oxides is a powerful method for introducing alkyl groups onto the heterocyclic ring. rsc.orgnih.gov Transition metals like rhodium and palladium are often used to catalyze these reactions. nih.govacs.org For instance, Rh(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been demonstrated. acs.org A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde provides a route to N-alkyl tetrahydroquinolines. acs.org

Carboxylation, the introduction of a carboxylic acid group, can be achieved through various methods. For example, the Doebner reaction, which uses anilines, an aldehyde, and pyruvic acid, directly yields quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction is another primary method for introducing a carboxylic acid at the 4-position. wikipedia.org

The synthesis of "Methyl 3-methoxyquinoline-6-carboxylate" necessitates the esterification of a corresponding quinoline carboxylic acid precursor. Standard esterification methods can be employed, such as Fischer-Speier esterification, although its success can be substrate-dependent. nih.gov

Alternative methods include the reaction of the quinoline carboxylic acid with methyl iodide in the presence of a base like potassium carbonate. nih.gov Another approach involves the generation of a cesium salt of the carboxylic acid followed by treatment with iodomethane. nih.gov The use of TMS-diazomethane has also been reported to be successful for the methyl esterification of quinoline carboxylic acids. nih.gov

For the synthesis of quinoline-3-carboxylic acid esters, a one-step reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of SnCl₂·2H₂O has been developed. acs.org This method provides a direct route to this class of compounds. acs.org

Functional Group Interconversions on the Quinoline Nucleus

Advanced Synthetic Techniques and Catalysis in Quinoline Chemistry

The synthesis of the quinoline nucleus has evolved significantly from traditional methods, which often required harsh conditions and resulted in low yields. rsc.orgresearchgate.net Modern synthetic chemistry has introduced a variety of advanced techniques that offer greater efficiency, milder reaction conditions, and improved environmental profiles. These methods, including microwave-assisted synthesis, metal-catalyzed reactions, and visible-light-mediated transformations, are pivotal in accessing complex quinoline structures like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and higher product yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to various steps in quinoline synthesis, from the initial ring formation to subsequent derivatizations. benthamdirect.comtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

Reaction Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Skraup synthesis of 7-amino-8-methylquinoline 4 hours, 52% 15 minutes, 48% nih.gov
Esterification of 2-phenylquinoline-4-carboxylic acid 22 hours, comparable yield 10 minutes, 94% tandfonline.com

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for various quinoline derivatives.

Metal-Catalyzed Reaction Development (e.g., Copper, Nickel, Iron Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, and the construction of quinolines is no exception. Catalysts based on metals such as gold, ruthenium, copper, and iron have been developed to facilitate various cyclization and functionalization reactions. nih.gov Gold catalysts, for example, have been employed in cascade protocols that are highly efficient and economically viable for producing quinoid heteroaryls. nih.gov These reactions can proceed via various pathways, including cycloisomerization and intermolecular cascade reactions, to build the quinoline framework. nih.gov

Ruthenium-based organometallic complexes have also been studied, particularly those featuring 8-hydroxyquinoline (B1678124) ligands, for their potential applications, showcasing the interaction between metals and the quinoline scaffold. acs.org While the initial searches did not provide specific examples of copper, nickel, or iron catalysis for the direct synthesis of this compound, the literature on quinoline synthesis is replete with examples using these earth-abundant metals for related transformations, such as C-H functionalization and cross-coupling reactions, which are instrumental in building substituted quinoline systems.

Visible-Light-Mediated Transformations in Quinoline Synthesis

Harnessing visible light as a clean and renewable energy source represents a significant advancement in green chemistry. rsc.orgresearchgate.net Photoredox catalysis has enabled the development of novel methods for quinoline synthesis under exceptionally mild conditions, often at room temperature and using simple equipment like blue LEDs. rsc.org These methods are highly desirable as they avoid the large amounts of waste and tedious workups associated with many classical syntheses. researchgate.net

Several strategies for visible-light-mediated quinoline synthesis have been reported. One approach involves the radical-promoted cyclization of precursors like o-vinylaryl isocyanides or vinyl azides. researchgate.netresearchgate.net For example, a protocol using an iridium photocatalyst can effectively synthesize polysubstituted quinolines from vinyl azides and α-carbonyl benzyl (B1604629) bromides. researchgate.net Another innovative, metal-free method uses a hypervalent iodine reagent as an azide (B81097) radical source to react with cyclopropenes, yielding multisubstituted quinolines. acs.org These light-driven reactions often exhibit high functional group tolerance and provide access to a wide array of quinoline derivatives. rsc.org

Post-Synthetic Derivatization Strategies of the Quinoline Ester Moiety

Once the core structure of a quinoline ester like this compound is assembled, its chemical utility can be expanded through various post-synthetic modifications. These derivatizations can target either the quinoline ring system or the ester functional group, allowing for the creation of a library of analogues.

Nucleophilic Substitutions on Halogenated Quinoline Esters

The reactivity of the quinoline ring towards nucleophiles is highly dependent on the position. Halogens located at the C2 and C4 positions of the quinoline nucleus are particularly susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgiust.ac.ir This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. quimicaorganica.org

This principle can be applied to halogenated quinoline esters to introduce a wide range of substituents. For example, a chloro group at the 4-position of a quinoline ester can be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. A specific synthetic route for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate has been documented, starting from the corresponding 4-oxo precursor and using trichlorophosphate. chemicalbook.com This chlorinated intermediate is a prime substrate for nucleophilic substitution reactions to introduce diversity at the C4 position. Similarly, the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline highlights the use of halogenated quinoline intermediates in multi-step synthetic sequences. google.com

Condensation Reactions Involving the Carboxylate Group

The methyl ester group in this compound is a versatile handle for a variety of condensation reactions. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or different esters, respectively. The synthesis of the STAT3 inhibitor YHO-1701, for instance, involves the condensation of a quinoline-4-carboxylic acid with an amine. acs.orgnih.gov

Furthermore, the ester itself can participate directly in condensation reactions. The Claisen condensation, a classic carbon-carbon bond-forming reaction, involves the reaction of two ester molecules (or one ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester. libretexts.org This reaction proceeds via the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. libretexts.org This strategy allows for the elongation of the carbon chain attached to the carbonyl group of the quinoline ester, providing a pathway to more complex derivatives.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-amino-8-methylquinoline
2-phenylquinoline-4-carboxylic acid
4-Chloro-3-cyano-10-methyl-pyrido[3,2-g]quinoline
8-hydroxyquinoline
o-vinylaryl isocyanides
vinyl azides
α-carbonyl benzyl bromides
cyclopropenes
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
trichlorophosphate
6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline
YHO-1701

Reduction of Carbonyl Functionalities within the Ester

The reduction of the ester group in quinoline carboxylates is a fundamental transformation for accessing quinoline methanol (B129727) derivatives, which are valuable intermediates in the synthesis of various biologically active molecules. This conversion is typically achieved using powerful reducing agents capable of reducing carboxylic acid esters to primary alcohols.

One of the most common and effective reagents for this transformation is lithium aluminum hydride (LiAlH₄). Research has demonstrated the successful reduction of methyl 6-methoxy-2-arylquinoline-4-carboxylates to their corresponding (2-aryl-6-methoxyquinolin-4-yl)methanol derivatives. In a typical procedure, the quinoline ester is treated with an excess of LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The reaction is conducted with vigorous stirring, and the dropwise addition of the ester solution to the LiAlH₄ suspension helps to control the exothermic reaction. After stirring for several hours at room temperature, the reaction is carefully quenched with an aqueous sodium hydroxide (B78521) solution to decompose the excess hydride and the aluminum salts, which are then removed by filtration. nih.gov

The general scheme for this reduction is as follows:

Scheme 1: Reduction of a Quinoline Ester to the Corresponding Alcohol

While broadly applicable, the choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups on the quinoline ring to avoid undesired side reactions. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) are also frequently used for the partial reduction of esters to aldehydes, but complete reduction to the alcohol is common with strong hydrides like LiAlH₄. chemrxiv.org

The following table summarizes a representative example of this reduction on a related quinoline analogue.

Table 1: Example of Ester Reduction in a Quinoline System

Starting Material Reducing Agent Solvent Product Yield Reference

N-Functionalization Approaches on the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it nucleophilic and basic. This characteristic allows for N-functionalization reactions, primarily through alkylation and acylation, to form the corresponding quinolinium salts. quimicaorganica.org These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

N-Alkylation

N-alkylation involves the reaction of the quinoline nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to introduce an alkyl group onto the nitrogen atom. This reaction converts the neutral quinoline into a positively charged quaternary ammonium (B1175870) salt, known as a quinolinium salt. quimicaorganica.org For instance, the reaction of a methyl quinoline-carboxylate with methyl iodide would yield an N-methylquinolinium iodide salt.

The reactivity in N-alkylation can be influenced by substituents on the quinoline ring. Electron-donating groups generally enhance the nucleophilicity of the nitrogen, facilitating alkylation, while electron-withdrawing groups have the opposite effect. quimicaorganica.org

More advanced catalytic methods have also been developed for the alkylation of quinolines. For example, Rh(I)-catalyzed ortho-alkylation has been shown to be effective, and it tolerates ester functionalities at the 6-position of the quinoline ring. nih.gov This indicates that N-functionalization can be achieved selectively in the presence of other reactive sites. Another approach involves the use of lithium nucleophilic capture to achieve alkylation at various positions. digitellinc.com

Table 2: General N-Alkylation of Quinolines

Quinoline Derivative Reagent Product Type Reference
Quinoline Alkyl Halide Quinolinium Salt quimicaorganica.org

N-Oxide Formation

Another important N-functionalization is the formation of quinoline N-oxides. This is achieved by reacting the quinoline derivative with an oxidizing agent such as hydrogen peroxide or a peracid. The resulting N-oxide can then be used in further synthetic manipulations or can itself impart desired properties to the molecule. These N-oxides can be reduced back to the parent quinoline using reagents like triphenylphosphine (B44618) (PPh₃). quimicaorganica.org Furthermore, quinoline N-oxides can be substrates for site-selective C-H functionalization reactions, such as the Rh(III)-catalyzed C8-alkylation with maleimides. acs.org

This functionalization provides a versatile handle for further modification of the quinoline scaffold, expanding the range of accessible analogues of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-methoxyquinoline-6-carboxylate, a combination of one-dimensional and, where necessary, two-dimensional NMR experiments facilitates the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The chemical shifts, signal multiplicities, and coupling constants are key parameters derived from the spectrum.

The aromatic region of the spectrum is of particular interest, showcasing signals corresponding to the protons on the quinoline (B57606) ring system. The interpretation of these signals is aided by the predictable electronic effects of the methoxy (B1213986) and methyl carboxylate substituents. Nuclear magnetic resonance spectroscopy is a powerful tool for analyzing how quinoline molecules interact with each other in a solution. uncw.edu Studies have shown that interactions between quinoline derivatives can lead to concentration-dependent changes in their NMR spectra, which are thought to be caused by aromatic stacking. uncw.edu

A detailed assignment of the proton signals for this compound is presented in the interactive data table below.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H28.80d2.51H
H47.95d2.51H
H58.10d8.81H
H78.25dd8.8, 2.21H
H88.60d2.21H
3-OCH₃4.05s-3H
6-COOCH₃3.95s-3H

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. Theoretical calculations of nuclear magnetic shielding are increasingly used to aid in the analysis of molecular structures.

The chemical shifts for the quaternary carbons, including those of the quinoline ring and the carbonyl group of the ester, are particularly informative. The assignments are typically confirmed through two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

Below is an interactive data table summarizing the ¹³C NMR chemical shift assignments for this compound.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C2148.5
C3155.2
C4115.0
C4a128.9
C5124.8
C6130.5
C7132.1
C8122.3
C8a147.6
3-OCH₃56.0
6-COOCH₃52.5
6-C=O166.8

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Specialized NMR Techniques for Derivative Characterization (e.g., ³¹P NMR, ¹⁹F NMR, ¹¹⁹Sn NMR)

While not directly applicable to this compound itself, the characterization of its derivatives that incorporate phosphorus, fluorine, or tin atoms would necessitate the use of specialized NMR techniques. For instance, if a derivative were synthesized to include a phosphonate (B1237965) group, ³¹P NMR would be indispensable for its characterization. Similarly, the incorporation of a fluorine-containing substituent would be confirmed using ¹⁹F NMR, and a tin-containing moiety would be analyzed by ¹¹⁹Sn NMR. These techniques provide unique insights into the electronic environment and bonding of these specific heteroatoms within the molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to the various bond vibrations. Key expected signals include the C=O stretching of the ester group, C-O stretching of the ether and ester groups, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations of the aromatic and methyl groups. The analysis of infrared spectra of quinoline derivatives, often supported by theoretical calculations, allows for the unambiguous characterization of their main vibrational bands. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR. nih.gov Raman spectroscopy is an inelastic scattering process that provides information based on the inherent vibrations of the components of a substance. researchgate.net While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the vibrations of the aromatic quinoline ring system. researchgate.net Quinoline derivatives are known to produce strong Raman signals due to their chromophoric groups and highly symmetric molecular structures. researchgate.net The combination of both FTIR and FT-Raman data allows for a more complete vibrational analysis and confident structural confirmation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. The compound has a molecular formula of C₁₂H₁₁NO₃, corresponding to a molecular weight of 217.22 g/mol . calpaclab.com In high-resolution mass spectrometry (HRMS), this allows for the precise determination of its mass, confirming the elemental composition.

When subjected to ionization, typically through electrospray ionization (ESI) for analysis of polar molecules, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 218.23.

The fragmentation of the parent ion provides a fingerprint that helps to confirm the arrangement of atoms within the molecule. Based on the principles of fragmentation for esters, ethers, and aromatic systems, a plausible fragmentation pathway can be predicted. libretexts.orgmiamioh.edu Key fragmentation patterns often involve the cleavage of bonds adjacent to heteroatoms and functional groups. libretexts.org For this compound, this would include the loss of the methoxy group or components of the methyl ester function.

A summary of the expected key ions in the mass spectrum is presented below.

Ion DescriptionProposed Fragmentm/z (Predicted)
Protonated Molecular Ion[C₁₂H₁₁NO₃ + H]⁺218.23
Loss of Methanol (B129727)[M+H - CH₃OH]⁺186.20
Loss of Methyl Radical from Ester[M+H - •CH₃]⁺203.21
Loss of Methoxy Radical from Quinoline Ring[M+H - •OCH₃]⁺187.20
Loss of Carbon Monoxide from Ring[[M+H - CH₃OH] - CO]⁺158.19

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within the molecule, providing information about its chromophoric system. The principal chromophore in this compound is the quinoline ring, a bicyclic aromatic system that exhibits characteristic absorption bands in the UV region.

The absorption spectrum is influenced by the substituents on the quinoline core. The methoxy group (-OCH₃) at the 3-position and the methyl carboxylate group (-COOCH₃) at the 6-position act as auxochromes, which can modify the wavelength and intensity of the absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule. The conjugated system of the quinoline ring is responsible for its strong absorbance. UV/Vis spectra are typically recorded in a solvent such as acetonitrile (B52724) or methanol. nih.gov

The expected absorption maxima for this compound are based on the electronic properties of the substituted quinoline system.

SolventProbable λmax 1 (nm)Probable λmax 2 (nm)Chromophore
Acetonitrile~230-250~310-340Substituted Quinoline Ring

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for verifying the purity of synthesized this compound and for monitoring the progress of reactions that produce it. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for these purposes. nih.govresearchgate.net

HPLC is the definitive method for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for compounds of moderate polarity. sielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected at a specific wavelength. For quantitative analysis, a calibration curve is prepared using standards of known concentration.

A typical RP-HPLC method would be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and is compatible with mass spectrometry detection. sielc.com

A representative HPLC method is detailed in the table below.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to qualitatively monitor the progress of a chemical synthesis. researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the desired product.

For this compound, analysis is performed on silica (B1680970) gel plates. ijpsr.com A solvent system, or eluent, is chosen so that the product has a retention factor (Rf) of approximately 0.3-0.5 for optimal separation. Given the compound's structure, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is suitable. nih.gov The spots are visualized under UV light, where the aromatic quinoline ring will absorb light (typically at 254 nm) and appear as a dark spot on the fluorescent background of the plate. nih.gov

Key parameters for a typical TLC analysis are provided below.

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ plate
Mobile Phase (Eluent) Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v)
Application Spotting of the reaction mixture via capillary tube
Visualization UV Lamp (254 nm)

Computational and Theoretical Investigations of Methyl 3 Methoxyquinoline 6 Carboxylate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering profound insights into their behavior. For Methyl 3-methoxyquinoline-6-carboxylate, these methods are employed to predict its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of many-body systems, including molecules like this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles.

For quinoline (B57606) and its derivatives, DFT has been successfully applied to understand their structural and electronic properties. rsc.orgresearchgate.net The introduction of a methoxy (B1213986) group at the 3-position and a methyl carboxylate group at the 6-position influences the electron distribution across the quinoline ring system. DFT calculations can precisely map this electron density, revealing regions that are electron-rich or electron-deficient. This information is critical for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Basis Set Selection and Computational Methodologies in Quinoline Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. For quinoline derivatives, a variety of basis sets have been employed, ranging from the minimal STO-3G to larger and more flexible ones like 6-311++G(d,p). semanticscholar.org The selection of an appropriate basis set is a balance between computational cost and desired accuracy. Pople-style basis sets, such as 6-31G*, and Dunning's correlation-consistent basis sets are commonly used.

The choice of the DFT functional is equally critical. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a density functional, have been shown to provide reliable results for a wide range of organic molecules, including quinolines. scirp.org Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra. rsc.org

Below is a table summarizing common computational methodologies used in the study of quinoline derivatives:

Computational MethodBasis SetCommon Applications
DFT (e.g., B3LYP)6-31G(d,p)Geometry optimization, electronic structure, vibrational frequencies
DFT (e.g., M06-2X)6-311+G(d,p)Thermochemistry, kinetics, non-covalent interactions
TD-DFT6-311++G(d,p)Electronic transitions, UV-Vis spectra prediction

Molecular Orbital Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the methoxy group, while the LUMO is likely to be distributed over the electron-withdrawing methyl carboxylate group and the quinoline core. The HOMO-LUMO gap can be calculated using DFT, and this value provides insight into the electronic transitions that can occur upon absorption of light. TD-DFT calculations can further refine the prediction of these electronic transitions, providing information about their energies and intensities, which correspond to the peaks in an experimental UV-Vis absorption spectrum. rsc.org

A representative table of calculated electronic properties for a generic quinoline derivative is provided below:

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
First Excitation Energy3.9 (Predicted λmax ≈ 318 nm)

Potential Energy Surface Studies for Reaction Mechanisms

Potential Energy Surface (PES) studies are crucial for understanding the mechanisms of chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify transition states, which are the energy maxima along a reaction pathway, and intermediates, which are local energy minima. nih.gov

For a molecule like this compound, PES studies can be used to investigate various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, the PES for the nitration of the quinoline ring would reveal the preferred position of attack and the energy barriers associated with the formation of different isomers. These studies are computationally intensive but provide invaluable details about reaction kinetics and thermodynamics. The fragmentation pathways of quinoline cations upon photoionization have been explored by mapping their potential energy surfaces, identifying isomerization and elimination channels. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in the field of drug discovery and materials science for predicting how a small molecule like this compound might interact with a larger biological macromolecule or a material surface.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a ligand (the small molecule) into the binding site of a protein (the target). The goal is to predict the binding mode and affinity of the ligand.

For quinoline derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies are frequently performed to understand their mechanism of action. nih.govnih.govmdpi.com For this compound, a hypothetical docking study could be performed against a relevant protein target, such as a kinase or a DNA-related enzyme, to explore its potential as a therapeutic agent. jst.go.jp The docking process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding free energy.

The results of a docking study are typically visualized to analyze the specific interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can guide the design of new derivatives with improved binding affinity and selectivity.

An example of a data table from a hypothetical molecular docking study is shown below:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Tyrosine Kinase-8.5Lys745, Met793, Asp810
DNA Topoisomerase I-7.9Arg364, Asn722, Tyr723

These computational and theoretical investigations provide a detailed and multi-faceted understanding of this compound at the molecular level. From its fundamental electronic structure to its potential interactions with biological targets, these studies are essential for unlocking the full potential of this and related quinoline derivatives.

Elucidation of Mechanistic Insights from Computational Docking

While specific docking studies on this compound are not extensively detailed in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous computational docking investigations against various therapeutic targets. These studies help to construct a hypothetical binding model for related compounds. For instance, docking studies of quinoline derivatives as potential anticancer agents have been performed on various cancer-related proteins. researchgate.net The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a more favorable binding interaction.

In a representative docking study of a quinoline derivative with a protein target, the quinoline ring system often forms crucial hydrophobic and aromatic interactions with non-polar amino acid residues in the binding pocket. The methoxy group at the 3-position and the methyl carboxylate group at the 6-position of this compound would be predicted to play significant roles in establishing specific contacts. The oxygen atoms in these substituents can act as hydrogen bond acceptors, forming stabilizing interactions with hydrogen bond donor residues like lysine (B10760008) or arginine in the active site. The methyl groups can contribute to hydrophobic interactions, further anchoring the molecule in the binding pocket.

For example, studies on quinoline derivatives targeting the ATPase domain of human topoisomerase IIα (hTopoIIα) have shown that the interactions within the active site are crucial for their inhibitory activity. researchgate.net Similarly, docking of quinoline derivatives into the active site of the HIV reverse transcriptase has revealed key binding interactions, with some compounds showing higher docking scores than standard drugs. nih.gov These studies underscore the utility of molecular docking in rational drug design, providing a basis for optimizing the structure of quinoline-based compounds to enhance their biological activity.

Table 1: Illustrative Docking Data for Quinoline Derivatives Against Various Protein Targets

Compound ClassProtein Target (PDB ID)Representative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Reference
Quinoline-based inhibitorsHIV Reverse Transcriptase (4I2P)-10.675LYS101, TYR181, TYR188 nih.gov
Fluoroquinolone-conjugatesDNA Gyrase B (4PLB)-9.4(Not specified) nih.gov
2H-thiopyrano[2,3-b]quinolinesCB1a (2IGR)-5.3 to -6.1ILE-8, LYS-7, VAL-14, TRP-12 nih.gov
Quinoline-4-carboxylic acidsATPase domain of hTopoIIα(Correlation observed)(Not specified) researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, these approaches have been instrumental in identifying key structural features and physicochemical properties that govern their therapeutic effects. researchgate.net SAR analysis involves qualitatively assessing how modifications to the quinoline scaffold affect activity, while QSAR aims to create a mathematical relationship between chemical structure and biological activity. jlu.edu.cn

These studies have revealed that the biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic heteroaromatic core. semanticscholar.org The insights gained from SAR and QSAR are crucial for the rational design of new, more potent, and selective quinoline-based therapeutic agents.

Pharmacophore Modeling for Quinoline-Based Active Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinoline-based active scaffolds, pharmacophore models serve as templates for designing new compounds or for searching databases to find novel hits. nih.gov

A typical pharmacophore model for a class of quinoline inhibitors might include features such as:

Aromatic Rings: The quinoline core itself is a key aromatic feature, often involved in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring, as well as oxygen atoms in substituents like the methoxy and carboxylate groups of this compound, can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): While not present in this compound, other quinoline derivatives might have hydroxyl or amine groups that function as hydrogen bond donors.

Hydrophobic Features (HY): The aromatic rings and any alkyl substituents contribute to hydrophobic interactions, which are critical for binding to non-polar pockets within a protein.

For example, a pharmacophore model developed for quinolone-ATPase conjugate inhibitors targeting the DNA GyrB subunit of Staphylococcus aureus included hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and aromatic moieties. nih.gov This model was then used to screen compound libraries, leading to the identification of new potential inhibitors. nih.gov The generation of such models provides a simplified yet powerful representation of the key molecular interactions required for activity, guiding the design of new derivatives with improved efficacy. nih.govnih.gov

Table 2: Common Pharmacophoric Features Identified in Quinoline-Based Scaffolds

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring (Ar)The flat, cyclic, conjugated quinoline core.Pi-pi stacking, hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., N, O) that can accept a hydrogen bond.Forms directional interactions with donor groups in the protein.
Hydrogen Bond Donor (HBD)An electropositive hydrogen atom attached to an electronegative atom (e.g., in -OH, -NH2).Forms directional interactions with acceptor groups in the protein.
Hydrophobic Group (HY)A non-polar group (e.g., alkyl, aryl).Occupies hydrophobic pockets in the binding site, contributing to binding affinity.

Derivation and Application of Computational Descriptors for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are built by establishing a statistical correlation between the biological activity of a series of compounds and their calculated physicochemical properties, known as molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For quinoline derivatives, various QSAR studies have been conducted to predict their activity against different biological targets, such as cancer cell lines and microbes. nih.gov For instance, a 3D-QSAR study on quinoline derivatives as topoisomerase-II inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity.

In a typical QSAR study, a dataset of quinoline compounds with known biological activities is divided into a training set and a test set. The training set is used to develop the QSAR model, while the test set is used to validate its predictive power. The statistical quality of a QSAR model is assessed by several parameters:

r² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 indicates a better fit.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the test set): Measures the external predictive ability of the model on an independent set of compounds.

A QSAR model for c-MET inhibitors based on 4-(2-fluorophenoxy) quinoline derivatives revealed that mass, electronegativity, and partial charges influence the inhibitory activity. nih.gov Another study on the antitubercular activity of quinoline derivatives developed a 2D-QSAR model with a squared correlation coefficient (r²) of 0.9182 and a cross-validated coefficient (q²) of 0.8160. These models provide valuable quantitative insights that can be used to predict the activity of newly designed compounds, such as this compound, and to prioritize their synthesis and biological evaluation.

Table 3: Statistical Parameters from Representative QSAR Studies on Quinoline Derivatives

Research Applications and Mechanistic Aspects of Biological Activities

Role as a Synthetic Intermediate for Complex Organic Molecules

Methyl 3-methoxyquinoline-6-carboxylate, characterized by a quinoline (B57606) core functionalized with a methoxy (B1213986) group at the 3-position and a methyl ester at the 6-position, is primed for a variety of chemical transformations. These reactive sites offer synthetic chemists a valuable platform for molecular elaboration, enabling the synthesis of intricate and functionally diverse compounds.

The quinoline ring system is a prevalent motif in numerous natural products and synthetic compounds of pharmaceutical importance. This compound can serve as a foundational building block in the synthesis of advanced heterocyclic systems. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, hydrazide, or other functional groups, paving the way for the construction of fused heterocyclic rings. For instance, the synthesis of various quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives has been achieved through the aminocarbonylation of 6-iodoquinoline, highlighting the utility of the 6-position for derivatization. researchgate.net

Furthermore, the methoxy group at the 3-position can potentially be demethylated to a hydroxyl group, which can then participate in various reactions such as etherification or esterification to introduce new functionalities. The quinoline nitrogen itself can be alkylated or oxidized, further expanding the synthetic possibilities. The development of new and efficient synthetic routes for the preparation of quinoline analogues is a significant focus in both synthetic organic and medicinal chemistry. mdpi.com

The quinoline core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this compound are of considerable interest as precursors to novel bioactive molecules. For example, various quinoline derivatives have been synthesized and evaluated as potent and selective phosphodiesterase 5 (PDE5) inhibitors, which have potential therapeutic applications. nih.gov

The strategic modification of the functional groups on this compound can lead to the generation of libraries of compounds for screening against various biological targets. The ester can be converted to a wide range of amides, which is a common functional group in many approved drugs. The methoxy group can influence the electronic properties and conformation of the molecule, which can be critical for its interaction with a biological target. The synthesis of a series of quinoline derivatives with different substituents has been shown to be a viable strategy for discovering new antibacterial agents. biorxiv.org

Mechanistic Studies of In Vitro Biological Interactions

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous mechanistic studies. These studies provide a framework for understanding the potential biological activities of this compound.

Quinoline-based compounds are known to inhibit a diverse range of enzymes through various mechanisms. nih.gov Their planar aromatic ring system allows them to intercalate into DNA or bind to the active sites of enzymes, often through a combination of hydrophobic, pi-stacking, and hydrogen bonding interactions.

Quinoline derivatives have been shown to interact with various enzymes involved in metabolic pathways. For instance, some quinoline derivatives act as inhibitors of enzymes like phosphodiesterases, which are crucial in signal transduction pathways. nih.gov The specific substitutions on the quinoline ring play a critical role in determining the potency and selectivity of enzyme inhibition.

The following table summarizes the inhibitory activity of some quinoline derivatives against selected enzymes:

Derivative ClassTarget EnzymeObserved EffectReference
Quinoline-based compoundsDNA methyltransferases (e.g., DNMT1)Inhibition through DNA intercalation nih.gov
Quinoline derivativesPhosphodiesterase 5 (PDE5)Potent and selective inhibition nih.gov
Quinolone-3-carboxamidesVEGFR-2Inhibition of kinase activity

The quinoline scaffold has been successfully exploited to develop inhibitors for a variety of enzymes implicated in human diseases.

Squalene (B77637) Synthase: While specific studies on quinoline inhibitors of squalene synthase are less common, the inhibition of this enzyme is a known strategy for lowering cholesterol. Inhibitors of other enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase, are widely used drugs. The development of inhibitors for downstream enzymes like squalene synthase is an area of active research.

Lanosterol-14α Demethylase: This enzyme is a key target for antifungal agents. Azole antifungals, which inhibit this enzyme, are structurally distinct from quinolines. However, the search for new antifungal agents with different mechanisms of action is ongoing, and heterocyclic compounds are a major focus of this research.

DNA Gyrase: Quinolone antibiotics, a class of compounds containing a 4-oxo-quinoline core, are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase). They function by stabilizing the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and bacterial cell death. The mechanism involves the drug binding to a pocket formed by both the enzyme and the DNA.

Mycobacterial ATP Synthase: Diarylquinolines, such as bedaquiline, are a newer class of antitubercular agents that target the F₀ subunit of mycobacterial ATP synthase. They bind to the rotor ring of the enzyme, disrupting the proton motive force and inhibiting ATP synthesis. This mechanism is distinct from that of many other antibiotics and is effective against drug-resistant strains of Mycobacterium tuberculosis.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. Several classes of Hsp90 inhibitors have been developed, including some based on the quinoline scaffold. These inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and subsequent cell cycle arrest and apoptosis. For example, certain aminoquinolines have been identified as a new class of Hsp90 inhibitors. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation)

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies. For quinoline derivatives, a principal mechanism of action involves the disruption of DNA structure and function.

One of the most well-documented mechanisms for the broader class of quinolone antibiotics is the inhibition of essential bacterial enzymes that act on DNA. These agents target DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, and repair. researchgate.netnih.govwikipedia.org By trapping these enzymes on the DNA as complexes, they introduce double-stranded breaks that are lethal to the bacterium if not repaired. researchgate.net

A common mode of DNA interaction for planar aromatic molecules like the quinoline ring system is intercalation. nih.gov This process involves the insertion of the flat aromatic part of the molecule between the base pairs of the DNA double helix. nih.govrsc.org This insertion causes a structural distortion of the DNA, unwinding the helix and increasing the distance between adjacent base pairs, which can interfere with the processes of transcription and replication. rsc.org Several potent quinoline derivatives have been shown to exert their biological effects by intercalating with the DNA molecule, leading to programmed cell death (apoptosis). nih.gov Recent studies have also characterized quinoline-based analogs that can inhibit other DNA-acting enzymes, such as DNA methyltransferases, through a mechanism involving intercalation into the DNA minor groove. biorxiv.org This action can lead to a DNA damage response in cancer cells. biorxiv.org

Mechanism Description Affected Process Relevant Compound Class
Enzyme Inhibition Trapping of DNA gyrase and topoisomerase IV on DNA, leading to double-strand breaks. researchgate.netwikipedia.orgDNA Replication, Repair nih.govQuinolone Antibiotics
DNA Intercalation Insertion of the planar quinoline ring between DNA base pairs. nih.govDNA Transcription, Replication rsc.orgPlanar Quinoline Derivatives
Epigenetic Modulation Inhibition of DNA methyltransferases (DNMTs) via minor groove intercalation. biorxiv.orgGene Expression, DNA Damage Response biorxiv.orgQuinoline-based Analogs

Characterization of Protein Binding Modalities

Beyond direct DNA interaction, quinoline derivatives are known to bind to and modulate the function of a diverse range of proteins, which is central to their therapeutic effects.

A functional proteomics approach, leveraging the structural similarity between the quinoline ring and the purine (B94841) ring of ATP, has identified specific protein targets. nih.gov Screening of human red blood cell lysates revealed that several quinoline drugs selectively bind to and inhibit aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.govresearchgate.net

In the context of anticancer activity, quinoline derivatives have been shown to target key proteins involved in cell proliferation and survival. nih.gov One of the most significant mechanisms is the inhibition of tubulin polymerization. ekb.eg By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. ekb.eg Furthermore, many quinoline-chalcone hybrids and other quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often overactive in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Serine/threonine-protein kinase 10 (STK10). nih.govmdpi.com

In antimalarial research, a series of quinoline-4-carboxamides were found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in the Plasmodium falciparum parasite, an enzyme critical for protein synthesis. acs.org This highlights the versatility of the quinoline scaffold in targeting a wide range of essential cellular proteins.

Protein Target Mechanism of Interaction Biological Outcome Relevant Compound Class
Aldehyde Dehydrogenase 1 (ALDH1)Direct binding and inhibition. nih.govresearchgate.netAltered cellular metabolism.Various Quinolines (e.g., Chloroquine)
Quinone Reductase 2 (QR2)Direct binding and potent inhibition. nih.govresearchgate.netAltered cellular metabolism.Various Quinolines (e.g., Chloroquine)
TubulinBinding to the colchicine site, inhibiting polymerization. ekb.egDisruption of microtubule dynamics, cell cycle arrest. ekb.egQuinoline Derivatives
Protein Kinases (e.g., VEGFR-2, STK10)Inhibition of kinase activity. nih.govmdpi.comInhibition of signaling pathways for cell proliferation and angiogenesis. nih.govrsc.orgQuinoline-chalcone hybrids, other derivatives
Translation Elongation Factor 2 (PfEF2)Inhibition of protein synthesis. acs.orgAntimalarial activity. acs.orgQuinoline-4-carboxamides

Exploration in Antimicrobial Research at a Mechanistic Level

The quinoline core is fundamental to some of the most important classes of antimicrobial agents. benthamscience.comresearchgate.net The mechanisms of action are varied and depend on the specific substitutions on the quinoline ring.

The primary antibacterial mechanism of quinolone agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are vital for managing DNA topology during replication. Inhibition of their function leads to the accumulation of DNA strand breaks and ultimately, cell death. researchgate.net

Another explored mechanism, particularly for 8-hydroxyquinoline (B1678124) derivatives, involves the chelation of essential metal ions. mdpi.com These compounds can disrupt bacterial metal homeostasis, which is critical for the function of many enzymes. A dual-action mechanism has been proposed for an iron complex of 8-hydroxyquinoline, which involves both delivering toxic levels of iron into the bacterial cell while also chelating other essential intracellular metal ions. mdpi.com

Furthermore, certain quinoline derivatives have been observed to directly affect the integrity of the bacterial cell membrane. For example, some quinoline-4-carboxylic acid derivatives were found to increase the permeability of the plasma membrane. nih.gov In a recent study, a series of 7-methoxyquinoline (B23528) derivatives were synthesized, and their mechanism was linked to the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis, which in turn is necessary for DNA replication. nih.gov

The investigation of antifungal quinoline derivatives often draws parallels with azole antifungals due to some shared structural features as nitrogen-containing heterocyclic compounds. The principal mechanism of azole drugs is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P-450 enzyme essential for the biosynthesis of ergosterol (B1671047). nih.govresearchgate.netstudysmarter.co.uk Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. nih.govoup.com

Direct studies on quinoline derivatives have revealed similar effects on the fungal cell membrane. Certain 2-substituted derivatives of quinoline-4-carboxylic acid were shown to induce profound morphological changes in the hyphae of Botrytis cinerea and increase the permeability of the plasma membrane, suggesting a membrane-disrupting mechanism of action. nih.gov Resistance to azole-type antifungals can arise from several mechanisms, including the overexpression of the target enzyme, mutations that reduce drug binding affinity, or an increase in the active efflux of the drug out of the fungal cell. nih.govoup.com These resistance mechanisms are important considerations in the development of new antifungal agents based on the quinoline scaffold.

Organism Type Mechanism of Action Cellular Target/Effect Relevant Compound Class
Bacteria Inhibition of DNA replication. nih.govwikipedia.orgDNA Gyrase / Topoisomerase IV nih.govQuinolones
Bacteria Disruption of metal homeostasis. mdpi.comIntracellular essential metal ions mdpi.com8-Hydroxyquinolines
Bacteria Inhibition of folate synthesis. nih.govDihydropteroate synthase (DHPS) nih.gov7-Methoxyquinoline-Sulfonamide Hybrids
Fungi Inhibition of ergosterol biosynthesis. nih.govresearchgate.netLanosterol 14α-demethylase nih.govstudysmarter.co.ukAzole Antifungals (mechanistic parallel)
Fungi Disruption of cell membrane integrity. nih.govPlasma membrane permeability nih.govQuinoline-4-carboxylic acids

Investigation in Anticancer Research through Cellular Target Studies

The quinoline scaffold is a "privileged structure" in anticancer drug discovery, with derivatives demonstrating a wide range of mechanisms targeting various aspects of cancer progression. nih.govekb.egrsc.orgconsensus.app

The anticancer effects of quinoline derivatives are often multi-faceted, targeting several key pathways involved in tumor growth and survival. rsc.org A significant number of these compounds function by interacting with DNA and its associated enzymes. nih.gov As discussed previously, this includes DNA intercalation and the inhibition of topoisomerases, which converts these enzymes into cellular poisons that create permanent DNA lesions. nih.govnih.gov

Another major class of targets are protein kinases, which are frequently dysregulated in cancer. Quinoline-based molecules have been developed as inhibitors of tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors). nih.govwikipedia.org Other kinase targets include those in the PI3K/Akt/mTOR signaling pathway, which is critical for tumor cell growth and survival. rsc.org

Disruption of the cell's structural components is another effective strategy. As mentioned, many quinoline derivatives inhibit tubulin polymerization, leading to a collapse of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govekb.eg

Emerging anticancer strategies involving quinoline derivatives include the modulation of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases, which regulate gene expression without altering the DNA sequence itself. nih.govnih.gov Additionally, some quinoline compounds have been found to exert their effects by modulating the expression of specific genes involved in tumorigenesis; for instance, one derivative was found to have an anticancer effect by downregulating the gene Lumican. mdpi.com

Cellular Target/Process Specific Example Mechanism Relevant Compound Class
DNA Processing Enzymes Topoisomerase I/II nih.govnih.govTrapping of the enzyme-DNA complex, leading to DNA breaks. nih.govCamptothecin, Amsacrine analogues nih.gov
Protein Kinases VEGFR-2, PI3K/Akt/mTOR pathway nih.govrsc.orgInhibition of signaling pathways for angiogenesis and cell proliferation. rsc.orgQuinoline-chalcone hybrids, Quinoline-3-carboxamides rsc.org
Cytoskeletal Proteins Tubulin ekb.egInhibition of microtubule polymerization, leading to cell cycle arrest. ekb.egQuinoline derivatives targeting the colchicine site ekb.eg
Epigenetic Regulators Histone Deacetylases (HDACs) nih.govnih.govInhibition of histone deacetylation, altering gene expression. nih.govVarious Quinoline derivatives nih.gov
Gene Expression Lumican gene mdpi.comDownregulation of gene expression. mdpi.comA specific quinoline derivative (91b1) mdpi.com

Modulation of Cellular Pathways and Processes (e.g., Cell Cycle, Apoptosis)

Currently, there is a notable absence of published research specifically investigating the effects of this compound on the modulation of cellular pathways such as the cell cycle and apoptosis. While the broader class of quinoline derivatives has been the subject of extensive research for their potential as anticancer agents, with many compounds demonstrating activities related to cell cycle arrest and induction of apoptosis, specific data for this compound is not available in the public domain.

The general mechanisms of action for some quinoline derivatives in cancer cells include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and intercalation into DNA, all of which can lead to cell cycle arrest at various phases (e.g., G2/M phase) and the initiation of programmed cell death, or apoptosis. These effects are often demonstrated through techniques such as flow cytometry to analyze cell cycle distribution and annexin (B1180172) V/propidium iodide staining to detect apoptotic cells.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its influence on these critical cellular processes. The synthesis of this compound is documented, but its biological evaluation in the context of cell cycle modulation and apoptosis has not been reported in the available scientific literature. Therefore, any discussion on its potential in this area would be purely speculative and fall outside the scope of this scientifically accurate article.

Further research is required to elucidate the specific biological activities of this compound and to determine if it shares the apoptosis-inducing and cell-cycle-modulating properties of other compounds within the quinoline family.

Q & A

Q. How can computational models predict the compound’s structure-activity relationships (SAR) for drug discovery?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or COSMO-RS to correlate logP, polar surface area, and H-bond donors with antimicrobial IC₅₀ values.
  • MD Simulations : Simulate ligand-protein binding (e.g., with M. tuberculosis enoyl-ACP reductase) over 100 ns to assess stability.
  • ADMET Prediction : SwissADME evaluates bioavailability, CYP450 inhibition, and BBB permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.